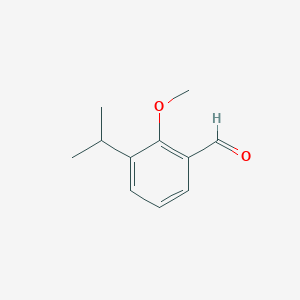
3-Isopropyl-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-methoxybenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 3-isopropylphenol, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves catalytic processes that ensure high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3-Isopropyl-2-methoxybenzoic acid
Reduction: 3-Isopropyl-2-methoxybenzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
3-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
3-Isopropylbenzaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxybenzaldehyde: Lacks the isopropyl group, leading to different chemical properties and uses.
3-Isopropyl-4-methoxybenzaldehyde: The position of the methoxy group changes, influencing its chemical behavior.
Propiedades
Número CAS |
91969-75-4 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-methoxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-8H,1-3H3 |
Clave InChI |
KQIJCVWLKXUQTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















